Abemaciclib metabolite M2-d6

Bioanalysis LC-MS/MS Isotope Dilution

Abemaciclib metabolite M2-d6 (LSN2839567-d6) is the definitive hexadeuterated internal standard for LC-MS/MS quantification of the active M2 metabolite. Unlike generic CDK4/6 inhibitor surrogates or parent-drug deuterated standards, only M2-d6 precisely co-elutes with endogenous M2, correcting for matrix effects and ionization variability to meet FDA/EMA bioanalytical method validation guidelines. M2 constitutes ~13% of total drug-related plasma exposure and is equipotent to abemaciclib (IC50 1–3 nM). Accurate M2 quantification is essential for therapeutic drug monitoring, CNS distribution studies, and pharmacogenetic investigations. Choose M2-d6 for analytically validated, regulatory-grade precision.

Molecular Formula C25H28F2N8
Molecular Weight 484.6 g/mol
Cat. No. B12424746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbemaciclib metabolite M2-d6
Molecular FormulaC25H28F2N8
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5
InChIInChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33)/i1D3,2D3
InChIKeyIXGZDCRFGCEEBU-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Abemaciclib Metabolite M2-d6: Deuterated Analytical Reference Standard for CDK4/6 Inhibitor Quantification


Abemaciclib metabolite M2-d6 (LSN2839567-d6) is a stable isotope-labeled internal standard, specifically the hexadeuterated form of N-desethylabemaciclib (M2), a major active metabolite of the CDK4/6 inhibitor abemaciclib . M2 itself demonstrates potent inhibition of CDK4 and CDK6 with IC50 values in the 1–3 nM range, comparable to the parent drug [1]. The M2-d6 compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable precise and accurate quantification of the unlabeled M2 metabolite in biological matrices . This deuterated form provides a critical analytical tool for pharmacokinetic and therapeutic drug monitoring studies where differentiation from the endogenous analyte is essential.

Procurement Rationale: Why Generic CDK4/6 Inhibitor Standards Cannot Substitute for Abemaciclib Metabolite M2-d6


Substituting a generic CDK4/6 inhibitor standard or even a deuterated parent compound (e.g., Abemaciclib-d8) for M2-d6 is analytically unsound. Quantification of the M2 metabolite requires an internal standard that precisely matches its physicochemical properties and chromatographic behavior to correct for matrix effects and ionization variability in LC-MS/MS assays . Unlike parent drug standards, M2-d6 is specifically designed to co-elute with the M2 metabolite, ensuring accurate recovery and precision within validated bioanalytical ranges (e.g., 0.35–1000 nM) [1]. Furthermore, the clinical and pharmacological relevance of M2 is distinct; it is an equipotent active metabolite constituting approximately 13% of total drug-related plasma exposure, a characteristic not shared by metabolites of other CDK4/6 inhibitors like palbociclib or ribociclib [2][3]. Therefore, accurate assessment of abemaciclib's therapeutic or toxic effects necessitates a metabolite-specific analytical approach.

Quantitative Differentiation of Abemaciclib Metabolite M2-d6: A Procurement-Oriented Evidence Guide


Analytical Differentiation: M2-d6 vs. Non-Deuterated M2 Standards for LC-MS/MS Quantification

The primary differentiation of Abemaciclib metabolite M2-d6 lies in its isotopic labeling. As a hexadeuterated analog (incorporating six deuterium atoms), it exhibits a mass shift of +6 Da relative to the unlabeled M2 metabolite . This mass difference enables it to function as an ideal internal standard (IS) for isotope dilution mass spectrometry. In a validated bioanalytical assay for abemaciclib and its metabolites in human plasma, the use of a deuterated IS (the methodology for which M2-d6 is designed) was crucial for achieving high accuracy and precision. The method reported intra-day precision (n=6) of ≤11% and accuracy of ±12% across low, mid, and high quality control samples for the M2 analyte, with an overall recovery from plasma between 92% and 102% [1]. This level of analytical rigor, correcting for matrix effects and sample processing losses, is unattainable with a non-deuterated or structural analog IS.

Bioanalysis LC-MS/MS Isotope Dilution

Pharmacological Relevance: M2 Metabolite Equipotency vs. Parent Abemaciclib and Inactive M22

The M2 metabolite is not an inert byproduct but a pharmacologically active species with comparable potency to abemaciclib. In cell-free kinase assays, the IC50 values for CDK4 and CDK6 inhibition by M2 ranged from 1 to 3 nM, which is nearly equivalent to the parent drug [1]. This is in stark contrast to another circulating metabolite, M22, which showed minimal inhibitory activity [1]. M2 (and M20) constituted 13% and 26% of total drug-related plasma exposure, respectively, following a single 150 mg oral dose of abemaciclib in humans [1]. This demonstrates that M2 contributes significantly to the overall pharmacological effect.

CDK4/6 Inhibition Metabolite Activity Oncology

Pharmacokinetic Distinction: Active Metabolite Profile vs. Palbociclib and Ribociclib

A key class-level differentiation for abemaciclib, and by extension the need for M2-d6, is its unique metabolic profile among approved CDK4/6 inhibitors. Abemaciclib is extensively metabolized to three active, equipotent metabolites (M2, M20, M18) that are clinically relevant, accounting for a significant portion of its therapeutic effect [1]. In contrast, the metabolites of palbociclib and ribociclib are not considered clinically significant [1]. For example, palbociclib is primarily metabolized to inactive glucuronide and sulfate conjugates. This fundamental difference means that therapeutic drug monitoring (TDM) or pharmacokinetic studies for abemaciclib must quantify these active metabolites, whereas such measurements are not required for the other agents.

Pharmacokinetics Drug Metabolism Comparative Oncology

Brain Penetration Differentiation: Impact of ABCB1/ABCG2 Transporters on M2 CNS Exposure

The central nervous system (CNS) penetration of M2 is a distinct and quantifiable parameter relevant to abemaciclib's investigation in brain malignancies. Studies in genetically modified mice show that the efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) cooperatively limit the brain penetration of M2 [1]. In Abcb1a/1b;Abcg2-/- knockout mice (lacking these transporters), the relative brain penetration of M2 was increased 4-fold compared to wild-type mice [1]. This transporter-mediated efflux has direct clinical implications, influencing the achievable CNS concentrations of the active metabolite.

Blood-Brain Barrier CNS Penetration Transporter Pharmacology

Genetic Polymorphism Impact: ABCB1 2677G>T/A Variant Alters M2 Pharmacokinetics

Patient-specific genetic factors can alter the pharmacokinetics of M2, underscoring the need for robust analytical methods. A clinical study in 40 breast cancer patients receiving 150 mg abemaciclib twice daily found that the ABCB1 2677G>T/A homozygous variant (TT + AT) was associated with higher exposure doses of the M2 metabolite compared to the wild-type and heterozygous (GG + GA + GT) groups [1]. While the p-value was 0.09, this trend suggests a potential genotype-dependent variability in M2 exposure, which could impact individual patient tolerance and response to abemaciclib therapy.

Pharmacogenomics Transporter Polymorphism Therapeutic Drug Monitoring

Critical Application Scenarios for Abemaciclib Metabolite M2-d6 in Research and Development


Validation of Bioanalytical Methods for Abemaciclib Pharmacokinetic Studies

M2-d6 is the definitive internal standard for developing and validating LC-MS/MS assays aimed at quantifying the active M2 metabolite in human plasma. Its use is essential to meet FDA and EMA bioanalytical method validation guidelines, ensuring precision, accuracy, and recovery metrics are within acceptable limits, as demonstrated by assays achieving intra-day precision ≤11% and accuracy ±12% [1].

Therapeutic Drug Monitoring (TDM) of Abemaciclib in Oncology

Given that M2 is a major, equipotent active metabolite constituting ~13% of total exposure, its quantification is critical for comprehensive TDM. M2-d6 enables the accurate measurement of M2 concentrations in patient samples, facilitating research into personalized dosing strategies and exposure-response relationships that account for the contributions of active metabolites [2].

Investigation of CNS Penetration and Transporter-Mediated Efflux of Active Metabolites

In preclinical models and clinical trials studying abemaciclib for brain tumors (e.g., diffuse midline glioma), M2-d6 serves as the necessary internal standard for quantifying M2 in brain tissue or cerebral spinal fluid. This is crucial for understanding the distinct transporter-limited CNS distribution of M2, which is increased 4-fold in the absence of ABCB1 and ABCG2 transporters [3].

Clinical Studies Assessing Genetic Polymorphisms and Pharmacokinetic Variability

For studies correlating genetic variants in drug transporters (e.g., ABCB1 2677G>T/A) with abemaciclib pharmacokinetics and patient tolerance, M2-d6 provides the analytical precision needed to detect potentially subtle but clinically relevant differences in M2 exposure between patient sub-populations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abemaciclib metabolite M2-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.